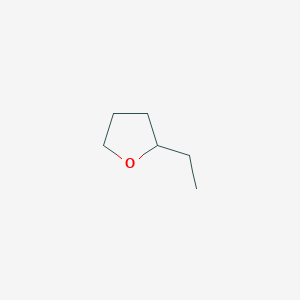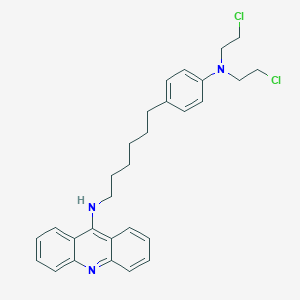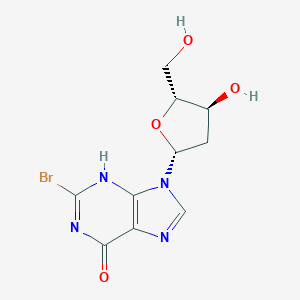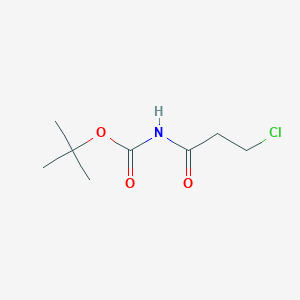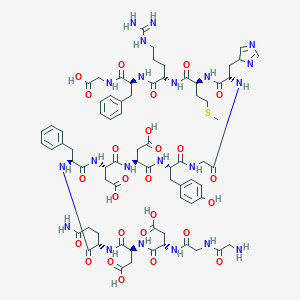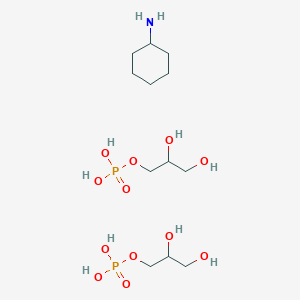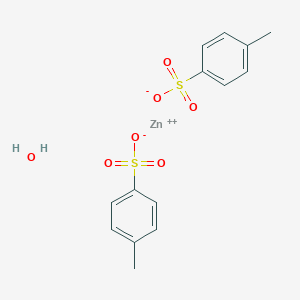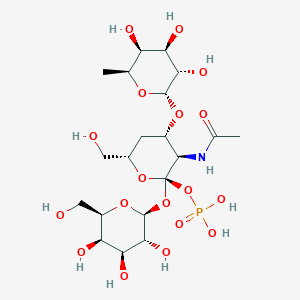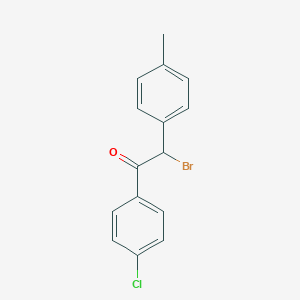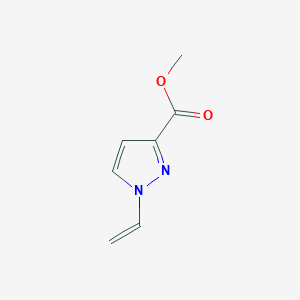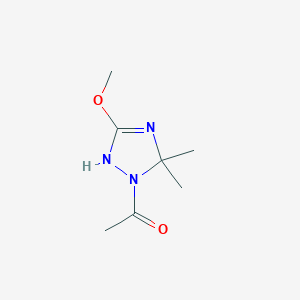
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI), also known as ADTM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring and has been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been suggested that it may act by inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. In addition, it has been found to have antioxidant activity, which may help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
For research include the development of new synthetic methods, investigation of its potential as a treatment for neurodegenerative diseases, and further studies to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) can be achieved through several methods. One of the most common methods is the reaction of 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethylfuran-2(3H)-one with sodium azide in the presence of a catalyst. The resulting product is then treated with acid to form 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI). Another method involves the reaction of 3,4-dimethoxyphenyl hydrazine with 2,4-pentanedione to form the intermediate, which is then reacted with sodium azide to form 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI).
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has been extensively studied for its biological activities. It has been found to have antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. In addition, it has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has also been found to have a potent inhibitory effect on the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propriétés
Numéro CAS |
118807-32-2 |
|---|---|
Nom du produit |
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) |
Formule moléculaire |
C7H13N3O2 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
1-(5-methoxy-3,3-dimethyl-1H-1,2,4-triazol-2-yl)ethanone |
InChI |
InChI=1S/C7H13N3O2/c1-5(11)10-7(2,3)8-6(9-10)12-4/h1-4H3,(H,8,9) |
Clé InChI |
HXXAORCCVTVCRP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(N=C(N1)OC)(C)C |
SMILES canonique |
CC(=O)N1C(N=C(N1)OC)(C)C |
Synonymes |
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



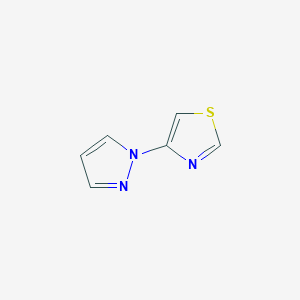
![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)
![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
